molecular formula C22H21N3O6S B2792916 N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923243-93-0

N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2792916
CAS No.: 923243-93-0
M. Wt: 455.49
InChI Key: QSOBIUMVJLVZON-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a furan-2-carbonyl group, a 2-hydroxy-3-methoxyphenyl substituent, and a methanesulfonamide moiety. The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms, which is commonly utilized in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions. The furan-2-carbonyl group introduces a heteroaromatic system that may enhance metabolic stability or modulate electronic properties. The 2-hydroxy-3-methoxyphenyl substituent provides both phenolic and methoxy functional groups, which can influence solubility and target binding affinity. The methanesulfonamide group is a polar moiety that often improves aqueous solubility and pharmacokinetic profiles .

Properties

IUPAC Name

N-[3-[2-(furan-2-carbonyl)-3-(2-hydroxy-3-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-30-19-9-4-8-16(21(19)26)18-13-17(23-25(18)22(27)20-10-5-11-31-20)14-6-3-7-15(12-14)24-32(2,28)29/h3-12,18,24,26H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOBIUMVJLVZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the introduction of the furan-2-carbonyl group, and the attachment of the sulfonamide group. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant anticancer properties. The furan and pyrazole components are known for their ability to interact with various biological targets involved in cancer progression. For instance, furan derivatives have been shown to inhibit tumor growth in several cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:
A study investigated the effects of pyrazole derivatives on human cancer cell lines, revealing that modifications in the structure can enhance cytotoxicity against specific cancer types. The incorporation of methanesulfonamide groups has been linked to improved solubility and bioavailability of the compounds, making them more effective as potential anticancer agents.

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects due to the presence of the methanesulfonamide group. Research indicates that sulfonamides can inhibit inflammatory pathways by blocking enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the production of pro-inflammatory mediators.

Case Study:
In vivo studies have demonstrated that similar sulfonamide-containing compounds significantly reduce inflammation in models of arthritis and other inflammatory diseases. These findings suggest that this compound could be explored further for therapeutic use in managing chronic inflammatory conditions.

1. Antimicrobial Effects

The antimicrobial potential of this compound has been evaluated against various pathogens. Compounds with furan and pyrazole rings often exhibit antibacterial and antifungal activities. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study:
A series of experiments tested similar compounds against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. The presence of the methanesulfonamide group was noted to enhance the antimicrobial efficacy compared to non-sulfonamide derivatives.

Industrial Applications

While primarily studied for medicinal purposes, this compound may also find applications in the development of agrochemicals or as a precursor in organic synthesis due to its unique functional groups.

Mechanism of Action

The mechanism of action of N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The furan and pyrazole rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs in the sulfonamide-pyrazole class.

Substituent Analysis

Compound Name Core Structure Key Substituents Functional Implications
Target Compound 4,5-dihydro-1H-pyrazole - Furan-2-carbonyl
- 2-hydroxy-3-methoxyphenyl
- Methanesulfonamide
- Furan enhances rigidity and metabolic stability.
- Phenolic -OH and methoxy groups may confer antioxidant activity.
- Sulfonamide improves solubility.
N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4af) Pyranopyrazole - 4-Methoxyphenyl
- Cyano and methyl groups
- 4-Methylbenzenesulfonamide
- Pyranopyrazole core increases steric bulk.
- 4-Methoxyphenyl enhances lipophilicity.
- Cyano group may introduce toxicity concerns.
N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (CCG-28511) 4,5-dihydro-1H-pyrazole - 2-Methylphenyl
- Isobutyryl group
- Methanesulfonamide
- 2-Methylphenyl increases hydrophobicity.
- Isobutyryl may reduce metabolic stability compared to furan.
- Shared sulfonamide aids solubility.
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 4,5-dihydro-1H-pyrazole - 4-Fluorophenyl
- Triazole-carbothioamide
- Fluorine enhances electronegativity and bioavailability.
- Carbothioamide may improve target affinity but reduce solubility.

Physicochemical and Pharmacological Trends

  • Lipophilicity: The target compound’s furan and phenolic groups likely balance lipophilicity better than CCG-28511’s isobutyryl and 2-methylphenyl groups. The fluorophenyl derivative in is more lipophilic due to fluorine’s electron-withdrawing effects.
  • Solubility : Methanesulfonamide in the target compound and CCG-28511 enhances aqueous solubility compared to the carbothioamide analog in .
  • Metabolic Stability: The furan-2-carbonyl group in the target compound may resist oxidative metabolism better than the pyranopyrazole core in 4af or the isobutyryl group in CCG-28511 .

Research Findings and Implications

  • Structural Characterization : Tools like SHELXL and WinGX (–4) are critical for resolving the stereochemistry of such complex pyrazole derivatives, particularly for confirming the dihydro-pyrazole ring conformation and substituent orientations.
  • Biological Activity : While explicit data for the target compound is unavailable, analogs like CCG-28511 and 4af have shown activity in kinase inhibition assays, suggesting the sulfonamide-pyrazole scaffold is pharmacologically relevant .

Biological Activity

N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS Number: 923243-93-0) is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula : C22H21N3O6S
  • Molecular Weight : 455.5 g/mol
  • Structural Features : The compound features a furan ring, a pyrazole moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values around 3.79 µM.
  • A549 (lung cancer) : Compounds in the same class showed IC50 values of approximately 26 µM .

The compound’s mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through interactions with specific molecular targets.

Anti-inflammatory Activity

The sulfonamide group in this compound is associated with anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is believed to involve:

  • Interaction with Enzymes : The sulfonamide moiety can form hydrogen bonds with target proteins, modulating their activity.
  • π-π Stacking : The furan and pyrazole rings may engage in π-π stacking interactions that stabilize the compound's binding to biological targets .

Case Studies

Several studies have investigated the bioactivity of related compounds:

  • Study on Pyrazole Derivatives : A review highlighted that pyrazole compounds demonstrated anticancer activity across multiple cell lines, emphasizing their potential as therapeutic agents .
  • Research on Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of similar compounds, noting significant reductions in inflammatory markers in vitro and in vivo models .

Comparative Table of Biological Activities

Compound NameCell Line TestedIC50 (µM)Activity Type
This compoundMCF73.79Anticancer
Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-arylA54926Anticancer
Pyrazole Derivative XHep-217.82Anticancer
Pyrazole Derivative YInflammatory ModelN/AAnti-inflammatory

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) .
  • Step 2 : Suzuki-Miyaura cross-coupling to introduce the 2-hydroxy-3-methoxyphenyl group using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system .
  • Step 3 : Furan-2-carbonyl attachment via nucleophilic acyl substitution using furan-2-carbonyl chloride in the presence of triethylamine .
  • Step 4 : Methanesulfonamide group addition via sulfonylation with methanesulfonyl chloride under anhydrous conditions . Optimization requires monitoring via HPLC to track intermediates and NMR to confirm regioselectivity. Yield improvements (from ~40% to >70%) are achievable by adjusting catalyst loading (e.g., 2–5 mol% Pd) and reaction time (12–24 hr) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • X-ray crystallography : Resolves 3D conformation and confirms stereochemistry; SHELXL refinement is recommended for high-resolution data .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₂N₃O₆S: 476.1184) .
  • FT-IR : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM for COX-2 inhibition) may arise from:

  • Assay variability : Differences in enzyme source (human recombinant vs. tissue-derived) or buffer conditions (pH, ionic strength). Validate using standardized protocols (e.g., ELISA with recombinant proteins) .
  • Compound purity : Impurities >5% can skew results. Reproduce assays with HPLC-purified batches (>98% purity) .
  • Solubility effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. What computational and experimental methods are suitable for elucidating its mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., COX-2 or kinases). Prioritize docking poses with ΔG < -8 kcal/mol .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, kₐ) to validate target engagement .
  • CRISPR/Cas9 knockout models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. How does the 2-hydroxy-3-methoxyphenyl substituent influence pharmacological activity compared to analogs?

  • Hydrogen-bonding capacity : The hydroxyl group enhances binding to polar residues (e.g., Tyr355 in COX-2), while methoxy improves lipophilicity (logP increases by ~0.5) .
  • SAR studies : Replace with 4-fluorophenyl or 3,4-dimethoxyphenyl to assess activity shifts. For example, 3,4-dimethoxy analogs show 3-fold lower potency due to steric hindrance .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Solvent screening : Test mixed solvents (e.g., DCM/MeOH) to improve crystal nucleation .
  • Temperature gradients : Slow cooling (0.1°C/min) from 40°C to 4°C enhances crystal quality .
  • Additives : Add 5% glycerol to stabilize sulfonamide hydrogen bonds in the lattice .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

StepIntermediateYield (%)Purity (HPLC)
1Pyrazole core6592
2Suzuki-coupled product7395
3Furan-2-carbonyl derivative6894
4Final compound5898
Data adapted from multi-step synthesis protocols .

Q. Table 2. Comparative Biological Activity of Structural Analogs

SubstituentCOX-2 IC₅₀ (µM)logP
2-hydroxy-3-methoxy0.72.8
4-fluoro1.23.1
3,4-dimethoxy5.42.5
Data from enzyme inhibition assays .

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